Product packaging for Hydrofluoric acid(Cat. No.:CAS No. 7664-39-3)

Hydrofluoric acid

Cat. No.: B104172
CAS No.: 7664-39-3
M. Wt: 20.0064 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-N
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Description

Historical Context of Hydrofluoric Acid Discovery and Early Applications

The history of this compound is intertwined with the quest to understand the element fluorine. Observations of the effects of what would later be identified as this compound date back to the 17th century. In 1670, the German glass worker Heinrich Schwanhard reportedly found that treating fluorspar with strong acids clouded the lenses of his spectacles, a phenomenon he exploited to etch designs into glass. rsc.org This is considered one of the earliest commercial applications of the acid. rsc.org

However, the formal scientific investigation of this corrosive substance began in the 18th century. In 1764, Andreas Sigismund Marggraf first definitively prepared this compound by heating fluorite with sulfuric acid and noting the significant corrosion of the glass container. wikipedia.org The Swedish chemist Carl Wilhelm Scheele is widely credited with the discovery of this compound in 1771. nih.govnih.govbris.ac.uk He conducted a similar experiment and recognized the product as a unique acid, which he named "fluoric acid." rsc.orgwikipedia.org At the time, it was also referred to as 'Swedish acid'. bris.ac.uk

The true composition of this compound remained a subject of debate until around 1810, when French physicist André-Marie Ampère proposed that it was a compound of hydrogen and an unknown element, analogous to chlorine. rsc.orgwikipedia.org This hypothesis was later confirmed, and the new element was named fluorine, derived from "fluoric acid." wikipedia.org The early understanding of this compound's properties, particularly its ability to dissolve silica (B1680970), laid the groundwork for its future applications. mhmedical.com

YearKey Figure/EventContribution
1670Heinrich SchwanhardFirst reputed use of this compound for glass etching. rsc.org
1764Andreas Sigismund MarggrafDefinitive preparation of this compound by reacting fluorite with sulfuric acid. wikipedia.org
1771Carl Wilhelm ScheeleIndependently prepared and identified "fluoric acid" (this compound). rsc.orgnih.govbris.ac.uk
1810André-Marie AmpèreProposed that this compound is a compound of hydrogen and a new element (fluorine). rsc.orgwikipedia.org

Significance of this compound in Modern Chemical Science and Industry

This compound is a pivotal chemical with far-reaching importance across numerous sectors of modern science and industry. Its production now primarily involves treating the mineral fluorite (calcium fluoride) with concentrated sulfuric acid at elevated temperatures. nih.govwikipedia.org It is also obtained as a byproduct in the manufacturing of phosphoric acid from apatite. wikipedia.orgacs.org

The principal application of this compound is in organofluorine chemistry . It serves as the primary fluorine source for creating a wide range of organofluorine compounds, including valuable materials like Teflon (polytetrafluoroethylene), various fluoropolymers, fluorocarbons, and refrigerants. wikipedia.orgmicrolit.us Many pharmaceuticals, such as the antidepressant fluoxetine (B1211875) (Prozac), contain fluorine and are synthesized using this compound as a precursor. wikipedia.orgmicrolit.comsensorex.com

In the inorganic chemical industry , this compound is used to produce essential inorganic fluorides. These include cryolite (B1665278) and aluminum trifluoride, which are crucial for aluminum production. microlit.usmicrolit.com

The semiconductor industry relies heavily on this compound for cleaning and etching silicon wafers. wikipedia.org It is a key component in buffered oxide etch and Wright etch solutions used in microchip manufacturing. mhmedical.comwikipedia.org Similarly, its ability to dissolve silicon dioxide makes it the primary agent for glass etching and polishing . wikipedia.orgmicrolit.us

Other significant industrial applications include:

Petroleum refining , where it acts as a catalyst in alkylation processes to improve the yield and quality of gasoline. microlit.usmicrolit.com

Metal processing , for cleaning and pickling stainless steel, and in the extraction and processing of various metals. nih.govmicrolit.us

Production of cleaning agents , such as rust removers, wheel cleaners, and brick and stone cleaners. nih.govmhmedical.comwikipedia.org

Agriculture , in the synthesis of fluorine-containing pesticides and herbicides. microlit.usmicrolit.com

IndustryApplication of this compound
Organofluorine ChemistryProduction of Teflon, fluoropolymers, refrigerants, and pharmaceuticals. wikipedia.orgmicrolit.usmicrolit.com
Inorganic ChemistryManufacturing of cryolite and aluminum trifluoride for aluminum production. microlit.usmicrolit.com
Semiconductor ManufacturingEtching and cleaning of silicon wafers. mhmedical.comwikipedia.org
Glass IndustryEtching, frosting, and polishing of glass products. wikipedia.orgmicrolit.us
Petroleum RefiningCatalyst in the alkylation process to produce high-octane gasoline. microlit.usmicrolit.com
MetallurgyPickling and cleaning of stainless steel; metal extraction. nih.govmicrolit.us
Consumer ProductsComponent in rust removers, wheel cleaners, and masonry cleaners. nih.govmhmedical.comwikipedia.org
AgricultureSynthesis of fluorine-rich pesticides and herbicides. microlit.usmicrolit.com

Scope and Objectives of this compound Research

The scope of research on this compound is broad, reflecting its widespread use and unique chemical nature. A primary objective is the development of safer and more efficient processes for its industrial applications. This includes research into new catalytic systems for alkylation in petroleum refining and the optimization of etching processes in the semiconductor and glass industries.

Another key area of research focuses on its role in the synthesis of novel materials and pharmaceuticals. Scientists are continually exploring new fluorination reactions using this compound to create advanced polymers with specific properties and to synthesize complex organic molecules for medicinal purposes.

Furthermore, research is ongoing to understand and mitigate the environmental and safety challenges associated with this compound. This includes developing improved methods for its handling, storage, and neutralization, as well as studying its behavior and impact in various environmental systems. The development of alternative, less hazardous reagents that can perform similar chemical transformations is also an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH<br>HF B104172 Hydrofluoric acid CAS No. 7664-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluorane
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InChI

InChI=1S/FH/h1H
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InChI Key

KRHYYFGTRYWZRS-UHFFFAOYSA-N
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Canonical SMILES

F
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Molecular Formula

FH, HF
Record name HYDROGEN FLUORIDE, ANHYDROUS
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Related CAS

24993-08-6, 74835-81-7, 51912-69-7, 30664-12-1, 16904-65-7
Record name Hydrofluoric acid, hexamer
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DSSTOX Substance ID

DTXSID1049641
Record name Hydrogen fluoride
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Molecular Weight

20.0064 g/mol
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Physical Description

Hydrogen fluoride, anhydrous appears as a colorless fuming liquid boiling at 67 °F. Shipped as a liquid confined under its own vapor pressure. Corrosive to metals and tissue. Very short contact with fumes or small quantities of the liquid can cause severe, painful burns. Vapors are heavier than air. Density 8.2 lb / gal. Used as a catalyst and raw material in chemical manufacture. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.4 ppm Source/use/other hazard: Aluminum and other metal industries; insecticide manufacturing-corrosive liq., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless gas or fuming liquid (below 67 degrees F) with a strong, irritating odor; Note: Shipped in cylinders; [NIOSH], COLOURLESS GAS OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., Colorless gas or fuming liquid (below 67 °F) with a strong, irritating odor., Colorless gas or fuming liquid (below 67 °F) with a strong, irritating odor. [Note: Shipped in cylinders.]
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Boiling Point

67.1 °F at 760 mmHg (EPA, 1998), 19.51 °C; 2.5 °C at 400 mm Hg; -13.2 °C at 200 mm Hg; -28.2 °C at 100 mm Hg; -45.0 °C at 40 mm Hg; -56.0 °C at 20 mm Hg; -74.7 °C at 5 mm Hg, 20 °C, 67 °F
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Flash Point

Not Flammable (EPA, 1998)
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Solubility

Miscible (NIOSH, 2023), Miscible with water, Very soluble in water, Very soluble in alcohol, slightly soluble in ether, soluble in many organic solvents, Solubility (wt% at 5 °C): 2.54 (benzene); 1.80 (toluene); 1.28 (m-xylene); 0.27 (tetralin), Solubility in water: very good, Miscible
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Density

0.991 at 67.1 °F (EPA, 1998) - Less dense than water; will float, 1.002 at 0 °C/4 °C, Critical density, 0.29 g/mL; critical compressibility factor 0.117; density, liquid: 0.958 g/mL at 25 °C; heat of fusion: 3.931 kJ/mol at 83.6 °C; heat capacity at constant pressure (liquid at 16 °C): 50.6 J/(mol K); heat of formation, ideal gas: -272.5 kJ/mol at 25 °C; free energy of formation, ideal gas: -274.6 kJ/mol at 25 °C entropy, ideal gas: 173.7 J/(mol K) at 25 °C; molar refractivity: 2.13 cu cm; dielectric constant: 83.6 at 0 °C; dipole moment: 6.104X10-30 Cm; thermal conductivity at 25 °C (J/s cm °C): 4.1X10-3 (liquid); 2.1X10-4 vapor; cryoscopic constant (Kf): 1.52 m/kg °C; ebullioscopic constant (Kb): 1.9 mol/kg °C, Relative density (water = 1): 1.0 (liquid at 4 °C), 1, 1.00 (Liquid at 67 °F), 0.69(relative gas density)
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Vapor Density

0.7 (EPA, 1998) - Lighter than air; will rise (Relative to Air), 1.27 (Air = 1) at 34 °C, Relative vapor density (air = 1): 0.7-2.6, 1.86
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Vapor Pressure

400 mmHg at 36.5 °F (EPA, 1998), 917.0 [mmHg], 917 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 122, 783 mmHg
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Impurities

0.015% H2SIF6; 0.003% sulfur dioxide; 0.005% sulfuric acid; and 0.02% water.
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Color/Form

Colorless gas, fumes in air

CAS No.

7664-39-3, 12381-92-9, 37249-79-9
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Melting Point

-118.4 °F (EPA, 1998), -83.57 °C, -83 °C, -118 °F
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Synthesis and Production Methodologies of Hydrofluoric Acid

Conventional Industrial Synthesis Routes for Hydrofluoric Acid

The industrial production of this compound has long been dominated by two principal methods: the reaction of fluorspar with sulfuric acid and its recovery as a by-product from phosphoric acid manufacturing.

Calcium Fluoride (B91410) (Fluorite) and Concentrated Sulfuric Acid Reaction

The most prevalent method for producing this compound involves the reaction of acid-grade fluorspar (calcium fluoride, CaF₂) with concentrated sulfuric acid (H₂SO₄). wikipedia.orgeurofluor.orgcamaltd.com This endothermic reaction is typically carried out in a rotary kiln or furnace at elevated temperatures, often around 265°C, to produce hydrogen fluoride gas and calcium sulfate (B86663) (CaSO₄) as a by-product. wikipedia.orgneonickel.com The raw materials, fluorspar powder and sulfuric acid, are fed into the reactor in a specific ratio, with one process detailing a calcium fluoride to sulfuric acid ratio of 1:1.25. google.com

CaF₂(s) + H₂SO₄(l) → 2HF(g) + CaSO₄(s) google.com

This reaction is understood to occur in two steps:

1/2CaF₂(s) + H₂SO₄(l) → HF(g) + 1/2Ca(HSO₄)₂(s) google.com

1/2CaF₂(s) + 1/2Ca(HSO₄)₂(s) → HF(g) + CaSO₄(s) google.com

The resulting hydrogen fluoride gas is then purified and can be either liquefied to produce anhydrous hydrogen fluoride (AHF) or dissolved in water to create aqueous this compound solutions. eurofluor.orgneonickel.com The calcium sulfate by-product, also known as fluorogypsum, is discharged as a slurry and can be processed for various uses. dot.gov

Table 1: Reaction Parameters for Conventional Synthesis

Parameter Value Source
Primary Reactants Calcium Fluoride (Fluorspar), Sulfuric Acid wikipedia.orgeurofluor.orgcamaltd.com
Reaction Temperature ~265°C wikipedia.org
Reactant Ratio (CaF₂:H₂SO₄) 1:1.25 google.com
Primary Products Hydrogen Fluoride (gas), Calcium Sulfate neonickel.com

By-product Recovery from Phosphoric Acid Production

This compound is also obtained as a by-product during the production of phosphoric acid from phosphate (B84403) rock, such as apatite and fluoroapatite. wikipedia.org During the digestion of the phosphate mineral with sulfuric acid, a mixture of gases is released, which includes hydrogen fluoride. wikipedia.org This process often yields fluorosilicic acid (H₂SiF₆), which can be captured and further processed to produce this compound. ballestra.combuss-ct.com

The recovery of fluorine from phosphoric acid production is a significant aspect of resource utilization, turning a potential waste stream into a valuable chemical. frontiersin.orgnih.gov The captured fluorosilicic acid can be sold directly or converted into anhydrous this compound or other fluoride compounds like aluminum trifluoride. ballestra.com

Novel and Sustainable this compound Production Methods

In response to the growing need for more environmentally friendly and efficient chemical processes, new methods for this compound synthesis are being developed and implemented. These often focus on utilizing waste materials and operating under less energy-intensive conditions.

Low-Temperature Wet Synthesis from Synthetic Calcium Fluoride and Waste Sulfuric Acid

An innovative approach involves the low-temperature wet synthesis of this compound using synthetic calcium fluoride and waste sulfuric acid. researchgate.net This method is particularly relevant for industries that generate fluoride-containing wastewater, such as semiconductor manufacturing. researchgate.net Research has demonstrated that synthetic CaF₂ recovered from such wastewater can react with waste H₂SO₄ at temperatures below 100°C to produce this compound. researchgate.net

Key findings from this research include:

The yield of this compound increases with higher concentrations of sulfuric acid and a greater volume ratio of the acid solution to calcium fluoride at room temperature. researchgate.net

The purity of the reactants plays a crucial role; commercial-grade CaF₂ and fresh H₂SO₄ exhibit higher yields compared to synthetic CaF₂ and waste H₂SO₄ due to fewer impurities. researchgate.net

Table 2: Comparison of HF Yield in Low-Temperature Synthesis

Reactants H₂SO₄ Concentration Absorbed HF Yield Source
Commercial CaF₂ + H₂SO₄ 70% 61.7% researchgate.net
Synthetic CaF₂ + Waste H₂SO₄ 70% 36% researchgate.net

This compound Production from Fluorosilicic Acid (By-product Utilization)

The conversion of fluorosilicic acid, a major by-product of the phosphate industry, into this compound represents a significant advancement in sustainable chemical production. frontiersin.orgnih.gov This process not only provides an alternative source of HF but also addresses the environmental challenge of managing fluorosilicic acid waste. buss-ct.com

Several process routes for this conversion exist, which can be broadly categorized as direct and indirect methods. frontiersin.orgnih.gov

Direct Methods: These include the direct pyrolysis of fluorosilicic acid, where it is thermally decomposed into hydrogen fluoride and silicon tetrafluoride at around 150°C. frontiersin.orgnih.gov Another direct approach involves the decomposition of fluorosilicic acid using sulfuric acid. frontiersin.orgnih.gov

Indirect Methods: These processes often involve intermediate steps. For instance, fluorosilicic acid can be reacted with metal cations like calcium or sodium to form fluorine-containing salts such as calcium hexafluorosilicate (B96646) or sodium hexafluorosilicate. frontiersin.orgnih.gov These salts are then reacted with concentrated sulfuric acid to produce hydrogen fluoride. frontiersin.orgnih.gov Another indirect route involves reacting fluorosilicic acid with phosphate rock to produce phosphoric acid and calcium fluoride, which is then reacted with sulfuric acid to yield hydrogen fluoride. google.com

Emerging Research in this compound Synthesis Technologies

The field of this compound synthesis continues to evolve, with ongoing research focused on improving efficiency, sustainability, and safety. One area of investigation involves the development of HF-free synthesis routes for certain applications, such as the production of MXenes (a class of two-dimensional materials), to avoid the hazards associated with this compound. nih.gov

Additionally, research is being conducted on optimizing the processing of by-products from this compound production. For example, studies have explored the utilization of the mixture of fluorosilicic and hydrofluoric acids generated as a by-product, reacting it with sodium hydroxide (B78521) or sodium chloride to produce valuable fluoride salts. researchgate.net

Furthermore, technological advancements are being made in the equipment and processes used for this compound production. This includes innovations in reactor design and the use of advanced materials to withstand the highly corrosive nature of the chemicals involved. neonickel.comgoogle.com The conversion of existing this compound alkylation units in oil refineries to safer sulfuric acid-based technologies is another area of active development, aiming to reduce the risks associated with handling large quantities of HF. elessentct.com

Reaction Mechanisms and Chemical Behavior of Hydrofluoric Acid

Aqueous Phase Reaction Mechanisms of Hydrofluoric Acid

The behavior of this compound in water is complex, involving intricate dissociation, hydration, and proton transfer mechanisms.

Dissociation Mechanisms and Equilibrium in Aqueous Solutions

Unlike other hydrohalic acids, this compound is a weak acid in dilute aqueous solutions. kyoto-u.ac.jpwikipedia.org This is attributed to the strong bond between hydrogen and fluorine and the formation of hydrogen-bonded ion pairs, such as H₃O⁺·F⁻. wikipedia.org The dissociation of HF in water is an equilibrium process where HF molecules react with water to form hydronium ions (H₃O⁺) and fluoride (B91410) ions (F⁻). libretexts.org

The primary dissociation equilibrium is: HF + H₂O ⇌ H₃O⁺ + F⁻ libretexts.org

However, the fluoride ion can further react with undissociated HF molecules to form the bifluoride ion (HF₂⁻): HF + F⁻ ⇌ HF₂⁻ wikipedia.org

The dissociation of HF is not only dependent on concentration but also on temperature. Studies have shown that the acidity of HF in water clusters is higher at lower temperatures, a phenomenon attributed to vibrational entropic effects. nih.gov The equilibrium constant for the dissociation of HF in a cluster of seven water molecules (HF(H₂O)₇) is significantly influenced by temperature, indicating that HF becomes a stronger acid at lower temperatures. nih.govresearchgate.net

The pKa of this compound is 3.15, which classifies it as a weak acid that is not fully dissociated below a pH of about 5.5. phadjustment.com The non-ideal behavior of HF solutions is evident as its activity increases more rapidly than its concentration. wikipedia.org

Hydration Structures and Dynamics of this compound in Water

The hydration of this compound is a critical factor in its acidic behavior. Molecular dynamics simulations have provided significant insights into the structure and dynamics of HF in water. kyoto-u.ac.jpnih.gov

In dilute solutions, an HF molecule is surrounded by water molecules, forming a hydration shell. The interaction between HF and water molecules is strong, leading to the formation of hydrogen bonds. nih.govacs.org The hydrogen of the HF molecule forms a hydrogen bond with the oxygen of a water molecule, and the fluorine atom can accept hydrogen bonds from surrounding water molecules. nih.gov

Ab initio quantum mechanical charge field (QMCF) molecular dynamics simulations show that the average H-F bond length in an aqueous solution is approximately 0.93 Å. nih.gov The first hydration shell is characterized by an H(HF)···O(water) distance of 1.62 Å and an F(HF)···H(water) distance of 2.00 Å. nih.gov The hydrogen end of the HF molecule typically forms a strong hydrogen bond with a single water molecule, while the fluorine atom can have a coordination number ranging from 3 to 9, with an average of 5.6. nih.gov

The stability of the non-dissociated form of HF in water is supported by calculated force constants. nih.gov The mean residence times for water molecules in the hydration shells around the fluorine and hydrogen atoms of HF are 2.1 ps and 2.5 ps, respectively, indicating a weak structure-making effect of HF in water. nih.gov

Studies on HF(H₂O)n clusters have shown that the dissociated form is less stable than the undissociated form for up to n=10 water molecules at 0 K. acs.org This is in contrast to other hydrogen halides like HCl, HBr, and HI, which show dissociation in clusters with n ≥ 4 water molecules. acs.org The stability of the undissociated HF is due to the strong H-F bond being stronger than the O-H hydrogen bond. acs.org

The hydration structure undergoes significant changes during the dissociation process. The local tetrahedral and translational order of water molecules around the fluorine atom increase as the system moves from the reactant state to the transition and product states of the dissociation reaction. kyoto-u.ac.jpacs.orgresearchgate.net This suggests that rearrangements in the hydrogen-bond topology are necessary for dissociation to occur. kyoto-u.ac.jpacs.orgresearchgate.net

Proton Transfer Mechanisms in this compound Solutions

Proton transfer (PT) in this compound solutions is a fundamental process that has been studied using molecular dynamics simulations. kyoto-u.ac.jpnih.gov The transfer of a proton from an HF molecule to a water molecule is influenced by the surrounding solvent environment.

The Grotthuss mechanism, which describes proton transport in water, is relevant to HF solutions. This mechanism involves a series of hydrogen bond rearrangements and intramolecular proton transfers. researchgate.net In the case of HF, the process starts with the formation of a hydrogen-bonded complex between HF and a water molecule. libretexts.org

Solvent fluctuations play a crucial role in enabling proton transfer. acs.org These fluctuations can modulate the potential energy surface, facilitating the movement of the proton from the acid to the base (water). acs.org For HF dissociation in water, the reaction is considered to be in the adiabatic regime, where the proton transfer follows the solvent fluctuations. acs.org

Molecular dynamics simulations using the multistate empirical valence bond (MS-EVB) model have shown that the major solvent reorganizations involved in proton transfer are water libration and hindered translation. kyoto-u.ac.jpnih.gov Water libration, in particular, has a strong coupling to the solvent reorganization and relaxes faster. kyoto-u.ac.jpnih.gov

The temperature also affects the proton transfer mechanism. In HF(H₂O)₇ clusters, at low temperatures (≤225 K), the dissociation follows a concerted path where the hydrogen atoms in the hydrogen bond chain move synchronously. nih.govresearchgate.net At higher temperatures (300 K), the mechanism becomes stepwise, involving the formation of an intermediate metastable state with the structure of an Eigen ion (H₉O₄⁺). nih.govresearchgate.net

Reactions of this compound with Inorganic Materials

This compound is well-known for its ability to react with and dissolve certain inorganic materials, most notably silicon and its oxide.

Etching Mechanisms of Silicon and Silicon Dioxide

This compound is a primary etchant for silicon dioxide (SiO₂) in various industrial processes, including semiconductor manufacturing. microchemicals.commicrolit.us It also reacts with silicon, but at a much slower rate. unl.edu

In aqueous solutions, the etching process is complex and involves several reactive species, including F⁻, HF, (HF)₂, and HF₂⁻. The bifluoride ion, HF₂⁻, is particularly effective at breaking the Si-O-Si bonds in the silica (B1680970) network. researchgate.net The rate-determining step is the substitution of a surface silanol (B1196071) (SiOH) group by an SiF group. acs.org This initial reaction is pH-dependent due to the acid-base equilibrium of the surface silanol groups. acs.org

For the etching of silicon, a mixture of this compound and an oxidizing agent, such as nitric acid (HNO₃), is typically used. The mechanism involves the oxidation of silicon to silicon dioxide by nitric acid, followed by the dissolution of the silicon dioxide by this compound. microchemicals.com

The reactions are:

Oxidation of Si: 2NO₂ + Si → SiO₂ + 2NO

Etching of SiO₂: SiO₂ + 6HF → H₂SiF₆ + 2H₂O microchemicals.com

Density functional theory (DFT) calculations have shown that the activation energies for the fluorination of SiO₂ are significantly lower (0.72–0.79 eV) than those for the fluorination of Si (1.22–1.56 eV). rsc.org This large difference in activation energies explains the high selectivity of HF for etching SiO₂ over Si. rsc.org

In dry etching processes using anhydrous HF vapor, water vapor acts as a crucial catalyst. sci-hub.se Anhydrous HF alone does not etch silicon dioxide. sci-hub.se The presence of a thin condensed layer of water on the SiO₂ surface is necessary for the etching reaction to proceed. mit.edu

The etching process in the vapor phase can be divided into several steps:

Adsorption of water and HF onto the SiO₂ surface. unl.edu

Reaction within the adsorbed layer to form silicon fluoride species.

Desorption of the volatile product, silicon tetrafluoride (SiF₄), and water. sci-hub.seidonus.com

The rate of etching is dependent on the partial pressures of both HF and water vapor. google.com By controlling these parameters, as well as the substrate temperature, the formation of a liquid layer on the surface can be inhibited, leading to a more controlled etching process. google.com The presence of hydroxyl groups on a hydrated silica surface promotes the adsorption of HF, accelerating the etching process compared to a dry oxide surface. unl.edu

Impact of this compound Concentration on Etching Kinetics

The concentration of this compound is a critical parameter that significantly influences the rate of etching processes. The kinetics of the reaction between HF and a substrate are dependent on both the acid concentration and the physical structure of the material being etched. scielo.br

For instance, in the etching of silicon wafers using a mixture of this compound, nitric acid, and acetic acid, the etch rate increases with higher HF concentrations. Studies have shown that a 24% HF concentration results in a higher thickness reduction and weight loss rate compared to 20% and 22% concentrations. umt.edu.my Specifically, at 24% HF, the etch rate for thickness reduction was 0.467 µm/s, while the weight loss etch rate was 0.4396 mg/s. umt.edu.my

Similarly, in the context of etching feldspathic ceramics, both the concentration of HF and the etching time play crucial roles. Higher HF concentrations and longer etching times generally lead to increased surface roughness and the creation of deeper microporosities. scielo.br For example, etching with 10% HF for 120 seconds produces a more irregular and porous surface compared to etching for 60 seconds with the same concentration. scielo.br However, while increased roughness can enhance adhesion, it may also weaken the material's structural integrity. scielo.br Research on lithium disilicate glass ceramics has shown that HF concentrations of 5%, 7.5%, and 10% yield significantly higher bond strengths than 1% and 2.5% concentrations, regardless of the etching time. allenpress.com

The following table summarizes the effect of HF concentration on the etching rate of silicon wafers.

HF Concentration (%)Etch Rate of Thickness Reduction (µm/s)Etch Rate of Weight Loss (mg/s)
200.3340.3703
220.4330.3986
240.4670.4396
Data sourced from a study on Si wafer etching in a HF/HNO3/CH3COOH mixture. umt.edu.my

Dissolution Mechanisms of Metal Oxides (e.g., Hafnium(IV) Oxide)

This compound is highly effective in dissolving metal oxides, a property utilized in various industrial applications. The dissolution of Hafnium(IV) Oxide (HfO₂) in HF solutions is a prime example of this reactivity. HfO₂, a stable compound with a high refractive index, undergoes complex reactions when exposed to HF. longdom.org

HfO₂(s) + 4HF(aq) → HfF₄(aq) + 2H₂O(l) longdom.org

The resulting hafnium tetrafluoride (HfF₄) is stable and soluble in the HF solution. longdom.org While HfO₂ is generally inert and reacts only with strong acids, it dissolves slowly in this compound to form fluorohafnate anions. wikipedia.org The as-deposited thin films of HfO₂ can be dissolved with good selectivity over silicon dioxide (SiO₂) in dilute HF solutions. However, heat-treated HfO₂ films are more difficult to etch under the same conditions. researchgate.net

Corrosion Mechanisms in this compound Environments

This compound is a highly corrosive substance, and the mechanisms of corrosion in HF environments are influenced by factors such as acid concentration, temperature, and the presence of water and oxygen. researchgate.netinspectioneering.com Wet this compound, particularly at concentrations below 60%, is extremely corrosive to materials like glass, carbon steel, and stainless steels. researchgate.net

The corrosion process in HF often involves the formation of a metal fluoride film on the surface. The protective nature of this film depends on the specific metal and the environmental conditions. nickelinstitute.org In some cases, this film can be adherent and passivating, slowing down further corrosion. nickelinstitute.org However, in other instances, the film may not be protective, leading to continuous degradation of the material. For example, when HF comes into contact with aluminum, it forms aluminum fluoride, which can damage the surface and penetrate the metal, potentially causing structural weakening. lazrtek.com Similarly, the reaction with chrome forms chromium fluoride, leading to pitting and corrosion. lazrtek.com

In the context of carbon steel, corrosion in environments with traces of HF can be unpredictable. One proposed mechanism suggests that oxide particles within the steel act as culprits, influencing the material's susceptibility to corrosion. ampp.org The presence of water and higher temperatures generally accelerates corrosion rates on carbon steel. inspectioneering.com

Effect of Corrosion Inhibitors in this compound Medium

To mitigate the corrosive effects of this compound, various corrosion inhibitors can be employed. These substances work by forming a protective layer on the metal surface, thereby reducing the corrosion rate.

Research has shown that certain organic compounds can act as effective corrosion inhibitors for mild steel in HF solutions. For example, thiourea (B124793), potassium thiocyanate (B1210189), and hexamethylenetetramine have demonstrated good inhibition effects in a 5% HF solution. scientific.netepa.gov Among these, potassium thiocyanate and thiourea are particularly effective. scientific.netepa.gov Thiourea functions as an anodic type inhibitor and can achieve inhibition efficiencies of up to 99.88%. scientific.netepa.gov

In more complex acid systems, such as a mixture of hydrochloric acid (HCl), acetic acid (HAc), and HF, mixed inhibitors have been studied. For 13Cr stainless steel, a mixture of a corrosion inhibitor and oxalic acid was found to be effective. electrochemsci.org The inhibitor forms a physical film, while oxalic acid combines with chromium to create a chemical layer on the steel surface, reducing both general corrosion and pitting. electrochemsci.org The addition of certain inhibitors can also passivate the surface of metals like aluminum in fuming nitric acid containing HF, by forming a slightly soluble aluminum-fluorine compound. ampp.org

The following table presents the inhibition efficiency of different compounds for mild steel in 5% HF solution.

InhibitorInhibition Efficiency (%)Inhibitor Type
Thioureaup to 99.88Anodic
Potassium ThiocyanateGoodNot specified
HexamethylenetetramineGoodNot specified
Data based on studies of corrosion inhibitors in 5% HF solution. scientific.netepa.gov
Corrosion Resistance of Alloys in this compound

The selection of materials for handling this compound is critical, and various alloys exhibit different levels of resistance to its corrosive effects. Nickel-based alloys are a popular choice for service in wet this compound. researchgate.net

Alloys such as Monel 400 (a nickel-copper alloy) have historically been used in many HF applications due to their excellent corrosion resistance over a wide range of concentrations and temperatures, especially in non-aerated conditions. nickelinstitute.orgsuper-metals.com However, the presence of air or oxidizing salts can significantly increase the corrosion rate of Monel 400. nickelinstitute.org

The table below shows the corrosion rates of selected alloys in 20% HF at 79°C.

AlloyCorrosion Rate (mm/year)
Alloy C-276~1 - 2
Alloy 600~2 - 3
Alloy 20Cb-3~2 - 5
Alloy 400Varies significantly with conditions
Corrosion rates can vary based on specific test conditions such as liquid vs. vapor phase and test duration. researchgate.net

Reactions with Other Inorganic Compounds (e.g., Silicates, Aluminum)

This compound reacts readily with a variety of inorganic compounds, most notably silicates and aluminum. Its ability to dissolve glass, which is primarily composed of silicon dioxide, has been known for centuries. youtube.com

The reaction with silicates is fundamental to processes like the acidizing of oil and gas wells to improve permeability. The primary reaction of HF with alumino-silicates involves the dissolution of both silicon and aluminum from the mineral lattice. onepetro.org The stoichiometry of the reaction, particularly the ratio of fluorine to aluminum, can vary depending on the acid concentration. onepetro.org The dissolution of silicate (B1173343) minerals in HF can be catalyzed by the presence of strong acids like HCl. umich.edu A general equation for the reaction of HF with an alumino-silicate can be written, though the specific products can be complex. researchgate.net For example, sodium silicate reacts with this compound according to the following balanced equation:

Na₂SiO₃(s) + 8HF(aq) → H₂SiF₆(aq) + 2NaF(aq) + 3H₂O(l) vaia.com

This compound also reacts with aluminum. youtube.com The reaction between aluminum oxide (Al₂O₃) and HF produces aluminum fluoride and water. The balanced chemical equation for this reaction is:

Al₂O₃(s) + 6HF(aq) → 2AlF₃(aq) + 3H₂O(l) youtube.com

This reactivity with aluminum and its oxides underscores the corrosive nature of HF towards certain metals and the importance of material selection for its handling and storage. lazrtek.commst.edu The reaction with metals can also generate hydrogen gas, which poses an explosion hazard. harvard.edu

Advanced Applications and Materials Science Involving Hydrofluoric Acid

Semiconductor Manufacturing and Microfabrication

The electronics industry relies heavily on hydrofluoric acid for the precise fabrication of microelectronic components. sunlitaz.comsunlit-chemical.com Its applications range from the etching of intricate circuit patterns to the rigorous cleaning of silicon wafer surfaces, ensuring the high performance and reliability of semiconductor devices. sunlitaz.comasecos.com

Wet Etching Processes in Semiconductor Fabrication

Wet etching is a fundamental step in microfabrication where liquid chemicals, or etchants, are used to remove layers from a wafer's surface in a controlled manner. scribd.com this compound is a primary etchant, especially for silicon dioxide (SiO₂), which is a common material used as an insulator and a masking layer in semiconductor devices. wikipedia.orgmodutek.com The chemical reaction involves the dissolution of the silicon dioxide layer to form water-soluble hexafluorosilicic acid (H₂SiF₆). google.com

In many processes, buffered this compound (BHF) or buffered oxide etch (BOE) is used. wikipedia.org This solution is a mixture of this compound and ammonium (B1175870) fluoride (B91410) (NH₄F), which helps to control the etch rate and maintain the pH, leading to more predictable and uniform etching results. wikipedia.orggoogle.com Wet etching with HF-based solutions is typically isotropic, meaning it proceeds in all directions at the same rate. wikipedia.orgucdavis.edu While this can be a limitation for creating high-resolution patterns where directionality is crucial, it is a well-established and effective technique for many fabrication steps. wikipedia.orgucdavis.edu A common mixture for isotropic silicon etching is a combination of this compound, nitric acid, and acetic acid (HNA). ucdavis.edu

Surface Preparation and Cleaning in Electronics

The performance of semiconductor devices is highly sensitive to surface contamination. Even minuscule impurities can degrade performance and cause device failure. samsung.com this compound plays a vital role in the surface preparation and cleaning of silicon wafers. sunlitaz.comsunlit-chemical.com It is used to remove native oxide layers that naturally form on silicon surfaces, as well as other contaminants and residues from previous fabrication steps. sunlit-chemical.comfuturemarketinsights.com

The "HF clean" process specifically targets the removal of silicon dioxide layers. modutek.com This is a crucial step before processes like thin film deposition to ensure a clean and well-prepared surface for the new material. modutek.com The high selectivity of HF for SiO₂ makes it an effective choice for this application. modutek.com Piranha etch, a mixture of sulfuric acid and hydrogen peroxide, is another cleaning process used to remove organic residues, and it is often followed by an HF dip to remove the thin oxide layer that forms during the Piranha clean. modutek.com

The goal of these cleaning processes is to achieve a pristine wafer surface, free from particles, organic matter, and metallic contaminants, which is essential for the fabrication of high-performance and reliable electronic devices. sunlitaz.comsamsung.com

Table 1: Common Wet Etchants in Semiconductor Manufacturing

Etchant Name Composition Primary Application
This compound (HF) Aqueous solution of hydrogen fluoride Removal of silicon dioxide (SiO₂) layers. modutek.com
Buffered Oxide Etch (BOE) / Buffered this compound (BHF) This compound (HF) and ammonium fluoride (NH₄F) Controlled etching of silicon dioxide. wikipedia.org
HNA This compound (HF), nitric acid (HNO₃), and acetic acid (CH₃COOH) Isotropic etching of silicon. ucdavis.edu
Piranha Etch Sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) Removal of organic residues from wafers. modutek.com

Fabrication of Porous Silicon Structures

Porous silicon is a form of silicon that has been etched to contain a network of nanoscale pores, giving it a large surface area and unique optical and electronic properties. It is fabricated through the electrochemical etching of crystalline silicon in an electrolyte containing this compound. researchgate.netwiley-vch.de

The process involves making the silicon wafer the anode in an electrochemical cell, with a platinum cathode, and immersing them in an HF-based electrolyte. tesisenred.net The composition of the electrolyte, often a mixture of this compound and ethanol (B145695), and the applied current density are key parameters that determine the morphology and porosity of the resulting porous silicon layer. researchgate.nettesisenred.net For instance, an electrolyte with approximately 15% HF concentration and a current density of 80 mA/cm² has been identified as optimal for creating suitable porous silicon. researchgate.net The addition of ethanol to the aqueous HF solution is necessary to improve the infiltration of the electrolyte into the hydrophobic silicon surface, ensuring more uniform etching. tesisenred.net

Porous silicon is being explored for a variety of applications, including as a sacrificial layer in micromachining. researchgate.net This technique offers a faster and simpler alternative to conventional bulk and surface micromachining for fabricating microstructures like cantilevers and free-standing membranes. researchgate.net

Metallurgical Processes and Mineral Processing

This compound and its derivatives are fundamental to several metallurgical processes, from the extraction of valuable metals from their ores to the surface treatment of finished metal products. eurofluor.org

Extraction and Purification of Rare Elements

This compound is employed in hydrometallurgical processes to extract and purify certain rare and refractory metals. eurofluor.orggaotek.com For example, the extraction of tantalum and niobium, which are critical for electronics and high-temperature alloys, often involves the digestion of their mineral concentrates with this compound. eurofluor.orgresearchgate.netwhiterose.ac.uk This process dissolves the metal-bearing minerals, forming complex fluoride compounds that can then be separated and purified. whiterose.ac.uk

Similarly, in the processing of rare-earth elements (REEs), this compound can be used to convert rare-earth oxides into their fluoride forms (RF₃). mheavytechnology.com These fluoride compounds are then used in subsequent steps, such as calciothermic reduction, to produce the pure rare-earth metals. mheavytechnology.com However, due to the hazards associated with HF, alternative methods are being researched. One such method involves using sodium rare earth fluoride, which can be prepared without the use of this compound. ameslab.gov

Aluminum Production and Fluoride Salts

The production of primary aluminum through the Hall-Héroult process relies on the electrolytic reduction of alumina (B75360) (aluminum oxide, Al₂O₃) dissolved in a molten bath of cryolite (B1665278) (Na₃AlF₆). eurofluor.orgwikipedia.org While this compound is not directly used in the electrolysis cell, it is crucial for the production of aluminum fluoride (AlF₃), a key component of the electrolytic bath. eurofluor.orggoogle.com

Aluminum fluoride is added to the cryolite bath to lower its melting point and increase its conductivity, which results in significant energy savings during the electrolysis process. eurofluor.orggoogle.com Aluminum fluoride is typically manufactured by reacting alumina with this compound. google.com Both cryolite and aluminum fluoride are high-volume inorganic fluoride compounds prepared from this compound. wikipedia.org

Glass Etching and Surface Modification Technologies

This compound is widely recognized for its ability to etch glass, a property that is leveraged in numerous industrial and technological applications to modify surface topography and properties. The etching process involves the reaction of this compound with silicon dioxide (SiO₂), the primary component of most glasses, to form water-soluble hexafluorosilicic acid. This controlled removal of material allows for the precise modification of glass surfaces.

The effectiveness of the etching process is dependent on several factors, including the type and concentration of the acid, the duration of the etching, and the specific type of glass being treated. oamjms.eu For instance, while this compound is the most common etchant, other fluoride-containing acids can also be used. oamjms.eu The resulting surface morphology can range from a honeycomb-like appearance to extruded crystals or scattered irregular particles, depending on the glass composition. oamjms.eu Wet etching with this compound is a prevalent technique due to its simplicity and cost-effectiveness. researchgate.net However, alternative methods like using gaseous hydrogen fluoride at high temperatures are being developed to integrate the etching process directly into flat glass production lines. researchgate.net

The application of this compound for etching directly influences the surface roughness and, consequently, the mechanical strength of glass materials. Studies on lithium disilicate-based glass-ceramics have shown that increasing the HF etching time leads to a corresponding increase in surface roughness. scielo.brresearchgate.netnih.gov This increased roughness is crucial for applications requiring strong adhesive bonding, as it provides a micro-retentive surface for mechanical interlocking. scielo.br

However, the relationship between etching and material strength is more complex. Research indicates that prolonged etching times or higher concentrations of HF can have a detrimental effect on the flexural strength of glass-ceramics. scielo.brnih.govsci-hub.se For example, one study found that while HF etching increased surface roughness, it also significantly reduced the mean flexural strength of a lithium disilicate-based glass-ceramic as the etching time increased. nih.gov This weakening effect is attributed to the creation of surface flaws and microcracks during the etching process, which can act as stress concentration points. sci-hub.sefraunhofer.de

The specific type of glass-ceramic also plays a role. For feldspathic and leucite-reinforced ceramics, a 5% HF solution applied for 30 to 120 seconds was found to increase roughness without negatively impacting flexural strength. sci-hub.se In contrast, for lithium disilicate glass-ceramics, HF concentrations above 4.9% applied for 20 seconds or more led to a reduction in strength. sci-hub.se

The following table summarizes the findings of a study on the effect of 4.9% this compound etching time on the flexural strength and surface roughness of a lithium disilicate-based glass-ceramic. scielo.brnih.gov

Etching Time (seconds)Mean Flexural Strength (MPa)Mean Surface Roughness (Ra, µm)
0 (Control)417 ± 550.06
20367 ± 680.09
60363 ± 840.12
90329 ± 700.14
180314 ± 620.16

Data sourced from studies on lithium disilicate-based glass ceramics. scielo.brresearchgate.netnih.gov

Advanced Materials Synthesis and Functionalization

This compound is a key reagent in the synthesis and functionalization of a variety of advanced materials, primarily due to its role as a fluorine source and its ability to selectively etch certain materials.

This compound is a fundamental precursor in the production of a wide range of fluorine-containing resins, also known as fluoropolymers. yzhhua08.comechemi.commultichemindia.com These materials, such as polytetrafluoroethylene (PTFE), are valued for their chemical inertness, high thermal stability, and low friction coefficient. multichemindia.com The synthesis of these polymers begins with the production of fluorinated monomers, a process that often involves this compound. coherentmarketinsights.com For example, HF is used to produce fluorocarbons, which are then polymerized to create resins like PTFE. multichemindia.comcoherentmarketinsights.com The fluorine chemical industry relies heavily on this compound as the primary intermediate for producing organic fluorine chemical products, which account for a significant portion of its applications. echemi.com

This compound plays a crucial role in the fabrication of nanosensors, particularly those based on optical fibers. nih.govwisconsin.edumdpi.com A common method for creating the nanoscale tips required for these sensors is chemical etching of optical fibers using this compound. nih.govnih.gov This process can be performed in two main ways: the Turner method and tube etching. nih.govnih.govwikipedia.org

In the Turner method, the fiber is placed at the interface of this compound and an organic overlayer, resulting in a tapered tip. nih.govnih.gov The tube etching method involves immersing a silica (B1680970) fiber with a protective coating in this compound, which selectively etches the fiber's end to create a conical shape. nih.gov The dimensions and geometry of the resulting nanotips can be controlled by adjusting parameters such as the etching time and the concentration of the HF solution. wisconsin.edumdpi.com These fabricated fiber-optic nanosensors can then be functionalized for the detection of specific chemical and biological analytes. wisconsin.edunih.gov

This compound is increasingly significant in the field of battery materials research, particularly for lithium-ion batteries. benchmarkminerals.com One of its key applications is in the purification of natural flake graphite, a common anode material. benchmarkminerals.com Graphite often contains impurities like silica, which can be effectively removed by treatment with this compound, thereby improving the performance and safety of the anode. benchmarkminerals.comresearchgate.net

Environmental Impact and Management of Hydrofluoric Acid

Environmental Release and Fate of Hydrofluoric Acid

The environmental fate of this compound is dictated by its physical and chemical properties, which influence its dispersion in the atmosphere and its behavior in soil and water systems.

When released into the atmosphere, hydrogen fluoride (B91410) can exist as a gas or aerosol. cdc.gov It readily dissolves in atmospheric water droplets, such as those found in clouds, fog, and rain, leading to wet acid deposition, commonly known as acid rain. dcceew.gov.au The atmospheric residence time of HF is estimated to be less than four days, with deposition being the primary removal mechanism. ornl.govosti.gov

At low concentrations (e.g., 10 ppmv), HF can be treated as a chemically inert species for the purposes of modeling its atmospheric transport. ornl.govosti.gov However, at higher concentrations resulting from significant releases, HF undergoes a series of complex chemical reactions, including polymerization and reaction with water to form molecular complexes, which influence the plume's thermodynamic properties. ornl.govosti.gov

Wet deposition is a significant pathway for the removal of atmospheric HF. service.gov.uk The uptake of HF by raindrops is, however, limited by the acidity of the raindrops themselves. ornl.govosti.gov In the environment, HF can react with other chemicals like ammonia, magnesium, and calcium to form more neutral salts. dcceew.gov.au

This compound spills can lead to significant soil and groundwater contamination. ok.gov Upon contact with soil, some of the acid may vaporize due to its high vapor pressure. researchgate.net The remaining acid can have profound effects on soil chemistry. HF is more effective at dissolving soil minerals, particularly aluminosilicates, than other strong acids like sulfuric acid. nih.govresearchgate.net

The mobility and fate of fluoride in soil are heavily influenced by the soil's pH and composition. In soils with a pH below 6, fluoride is predominantly found in bound forms within minerals like fluorspar, cryolite (B1665278), and apatite, as well as clay minerals, rendering it relatively immobile. industrialchemicals.gov.au However, some leaching into groundwater is still possible, especially in soils with low calcium content. industrialchemicals.gov.auhawaii.edu Conversely, in soils with a pH greater than 6.5, fluorides can be tightly bound, and high calcium content will immobilize them. hawaii.edu The fluoride content in soil has been used as an indicator to determine the extent of contamination following a spill. researchgate.net

Ecotoxicity of this compound to Terrestrial and Aquatic Ecosystems

This compound is highly toxic to a wide range of organisms, posing a significant threat to both terrestrial and aquatic ecosystems.

Hydrogen fluoride is recognized as the most phytotoxic of all air pollutants. apis.ac.uk Plants can absorb gaseous hydrogen fluoride through their leaves, where it tends to accumulate at the margins and tips. apis.ac.uk This accumulation can lead to a variety of visible injuries, including:

Necrosis: The death of tissue at the leaf margins and tips. apis.ac.uk

Chlorosis: Yellowing of the leaves, typically between the veins. apis.ac.uk

Red discoloration: Often due to the production of anthocyanin pigments. apis.ac.uk

Leaf distortion: Changes in the normal shape of the leaf, especially at the tip. apis.ac.uk

Conifers, along with some fruit and berry species, are particularly sensitive to atmospheric fluoride. industrialchemicals.gov.au Signs of fluoride phytotoxicity, such as chlorosis and necrosis, are most likely to appear in the young, expanding tissues of broadleaf plants and the elongating needles of conifers. cabidigitallibrary.org There is also evidence that HF can interfere with the fertilization of ovules by affecting pollen tube growth in some plant species. apis.ac.uk

Sensitivity of Various Plant Species to Hydrogen Fluoride
Sensitivity LevelPlant SpeciesObserved Effects
Highly SensitiveGladiolus, Apricot, Peach, PineLeaf necrosis, chlorosis, and reduced growth.
SensitiveGrape, Cherry, CitrusFoliar necrosis and reduced chlorophyll (B73375) content.
TolerantAlfalfa, Cotton, PearMinimal visible injury at lower concentrations.

This compound is classified as slightly to very slightly toxic to fish, aquatic invertebrates, and algae. industrialchemicals.gov.au In aquatic environments, HF dissociates, and its toxicity is primarily attributed to the fluoride ion (F-). au.dk The toxicity of inorganic fluorides to aquatic organisms is significantly influenced by water hardness. industrialchemicals.gov.aupublications.gc.ca

Toxicity is generally higher in soft water (less than 50 mg CaCO₃/L) compared to hard water. industrialchemicals.gov.au This is because the calcium ions in hard water react with fluoride to form calcium fluoride (CaF₂), a less soluble and less bioavailable compound, thus reducing the toxic effects on aquatic life. industrialchemicals.gov.auau.dk Adverse effects observed in aquatic organisms exposed to fluorides include altered blood composition, reduced growth, impaired reproduction, and neurotoxic effects. publications.gc.ca

Acute Toxicity of Fluoride to Aquatic Organisms in Different Water Hardness
OrganismWater Hardness96-hour LC50 (mg F-/L)
Rainbow Trout (Oncorhynchus mykiss)Soft2.6 - 7.3
Hard51 - 105
Daphnia magnaSoft9.2
Hard98 - 263

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population.

Waste Management and Disposal Strategies for this compound

Due to its hazardous nature, the management and disposal of this compound waste are strictly regulated. ontosight.ai Improper disposal can lead to severe environmental contamination. ontosight.ai

The primary method for managing HF waste is through collection as hazardous waste. princeton.edu It is crucial to store HF and its waste in chemically compatible containers, such as those made of polyethylene (B3416737) or Teflon, as it corrodes glass and most metals. uab.eduuthsc.edu These containers must be clearly labeled and have secure, gas-tight seals to prevent the escape of hydrogen fluoride gas. princeton.eduuab.edu

Neutralization of this compound with a base is a common treatment step. However, this process does not render the waste safe for drain disposal. princeton.edu The neutralization reaction produces metal fluoride salts, which are themselves toxic and must be managed as hazardous waste. princeton.edu For instance, the reaction of this compound with calcium hydroxide (B78521) produces calcium fluoride. As a safety precaution, it is often recommended to add calcium hydroxide to dilute solutions of HF waste to help bind the fluoride ions. cornell.edu

In industrial settings, such as in the production of this compound, the resulting waste streams, like waste gypsum (calcium sulfate), may contain impurities and are considered hazardous. ontosight.ai These wastes require careful handling, treatment, and disposal in approved facilities to minimize environmental and health risks. ontosight.ai For spills, absorbent materials resistant to HF, such as PowerSorb® or PolySorb®, should be used, as universal absorbents can degrade. princeton.edu Contaminated soil and other materials from a spill cleanup must also be disposed of as hazardous waste. ok.govprinceton.edu

Neutralization and Precipitation of Fluoride Ions

The primary method for managing this compound (HF) in industrial wastewater involves neutralization and precipitation of fluoride ions. saltworkstech.comgtalpha.com.my This process chemically transforms the soluble and hazardous HF into an insoluble and more stable form, typically calcium fluoride (CaF₂). gtalpha.com.myphadjustment.com

Common neutralizing agents include lime (calcium hydroxide, Ca(OH)₂) and/or calcium chloride (CaCl₂). saltworkstech.combw-water.com The neutralization reaction is exothermic, meaning it releases heat. phadjustment.com The temperature increase can be significant when neutralizing concentrated HF solutions, potentially damaging equipment if not properly managed. phadjustment.com For instance, neutralizing a 10% HF solution can raise the temperature by nearly 30°C, while a 49% solution can see a temperature rise of over 150°C. phadjustment.com

The addition of a calcium source, such as lime, to the wastewater causes the fluoride ions to precipitate as calcium fluoride, which has low solubility in water. saltworkstech.comgtalpha.com.mywastechengineering.com The effectiveness of this precipitation is pH-dependent, with higher pH levels generally leading to decreased solubility of CaF₂ and thus better removal. gtalpha.com.mywastechengineering.com The goal is to adjust the pH to a level that maximizes the precipitation of fluoride ions. gtalpha.com.mybw-water.com

Comparison of Fluoride Removal Technologies saltworkstech.com

TechnologyProsCons
CaF₂ Precipitation & Coagulation - Commonly practiced method using lime and/or calcium chloride. - Removes other contaminants like silica (B1680970) and heavy metals.- Requires two separate reaction processes. - CaF₂ and Al(OH)₃ precipitates are fine particles that settle slowly, requiring large tanks. - Can lead to high chemical costs and excess sludge.
Adsorption & Ion-Exchange - High availability of adsorbent options. - Can reduce fluoride to 1 mg/L.- Best for low concentrations of fluoride. - Not cost-effective for high-concentration industrial wastewater.
Membrane-Based Processes (e.g., Reverse Osmosis) - Efficient for fluoride removal. - Can operate without extensive chemical treatments.- Better suited for low fluoride concentrations. - Can have issues with membrane fouling.

Following initial precipitation, a secondary coagulation step, often using aluminum-based coagulants, may be necessary to further reduce the fluoride concentration to meet discharge limits. saltworkstech.com This two-step process can reduce fluoride levels from several thousand parts per million (ppm) down to below 10 ppm. saltworkstech.comresearchgate.net

Recent research has explored ways to improve the efficiency of this process. One study demonstrated that using an icy lime solution as the precipitant could achieve over 95% fluoride removal, producing high-purity (93.47%) calcium fluoride particles. iwaponline.com Another approach involves using calcite, a form of calcium carbonate, which has also shown high fluoride removal rates. mdpi.com

Hazardous Waste Collection and Disposal Protocols

Proper collection and disposal of this compound waste are critical to prevent environmental contamination and ensure safety. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific guidelines for managing hazardous waste. purdue.edup2infohouse.org

Collection:

Containers: HF waste must be collected in chemically compatible containers, such as those made of polyethylene or Teflon. uab.edurochester.eduprinceton.edu Glass or metal containers are unsuitable as HF is highly corrosive to these materials. uab.eduprinceton.eduanu.edu.au The containers must have secure, tight-fitting caps (B75204) to prevent the escape of hydrogen fluoride gas. princeton.edu

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and its associated hazards (e.g., corrosive, toxic). purdue.eduharvard.eduuh.edu The date of accumulation should also be marked. uow.edu.au

Segregation: HF waste should be segregated from incompatible materials. uow.edu.au Solid waste contaminated with HF, such as gloves, absorbent pads, and other personal protective equipment, should also be collected separately as hazardous waste. anu.edu.auuow.edu.ausuu.edu These items should be double-bagged in plastic bags and labeled appropriately. washington.edu

Disposal:

Neutralization: For small quantities, HF can be neutralized before disposal. anu.edu.au Neutralizing agents like sodium carbonate (soda ash) or calcium carbonate can be used. uab.edumst.eduyale.edu However, even after neutralization, the resulting metal fluoride salts are toxic and generally should not be disposed of down the drain. princeton.edu

Hazardous Waste Pickup: For larger quantities or when neutralization is not feasible, HF waste must be disposed of through a licensed hazardous waste disposal service. anu.edu.auharvard.eduuh.edu Institutions and companies must follow their specific hazardous waste disposal procedures, which often involve contacting their environmental health and safety department to arrange for pickup. rochester.eduharvard.edumst.edu

Spill Cleanup: In the event of a spill, specific absorbents designed for HF should be used. harvard.edu Materials like sand or kitty litter are not suitable as they can react with HF to produce toxic silicon tetrafluoride gas. rochester.edu The collected spill debris is also considered hazardous waste and must be disposed of accordingly. rochester.edusuu.edu

Recovery and Recycling Approaches for Fluoride-Containing Wastewater

Instead of simply disposing of fluoride waste, there is a growing focus on recovery and recycling, which aligns with the principles of a circular economy. tsmc.com These approaches aim to recover valuable fluorine resources from wastewater. iwaponline.comeeer.org

Several technologies are employed for the recovery and recycling of fluoride:

Precipitation and Recovery of Calcium Fluoride: As described in the neutralization section, the precipitation of calcium fluoride is a common treatment method. The resulting CaF₂ sludge, if of sufficient purity, can be recovered and potentially reused. researchgate.netiwaponline.com For example, high-purity calcium fluoride is a raw material for producing this compound. iwaponline.com

Fluidized Bed Crystallization (FBC): This advanced technology converts fluoride ions into crystalline form by reacting them with chemicals like calcium in a fluidized bed reactor. eeer.orgeeer.org This method is efficient for both removal and recovery from industrial wastewater. eeer.orgeeer.org

Membrane Technologies: Processes like reverse osmosis (RO) and electrodialysis are effective for treating fluoride-containing wastewater. eeer.orgenviroconcept.com.au Reverse osmosis can significantly reduce fluoride concentrations, and the resulting concentrated fluoride stream can then be treated for recovery. enviroconcept.com.au Electrodialysis uses an electric field to transport ions through membranes and is well-suited for high-concentration fluoride wastewater, such as that from the semiconductor industry. eeer.org

Conversion to High-Value Products: Innovative approaches focus on converting this compound waste into valuable industrial chemicals. For instance, one major semiconductor manufacturer has developed a system to convert HF waste into high-purity cryolite (Na₃AlF₆). tsmc.com Cryolite is a crucial flux in the aluminum smelting industry. tsmc.com This process not only reduces waste but also creates a valuable product. tsmc.com

Direct Recycling: In some manufacturing processes, it is possible to recycle this compound directly. For example, Samsung has developed a system to recycle HF used in the semiconductor wafer cleaning process, reportedly reusing up to 80% of the material. electropages.com In the nuclear industry, processes are being developed to recycle aqueous HF back into an anhydrous form for reuse in the fuel cycle. researchgate.net

Comparison of Recovery and Recycling Approaches

ApproachDescriptionKey Benefits
Precipitation and CaF₂ Recovery Precipitation of fluoride as calcium fluoride, which is then recovered. researchgate.netiwaponline.comSimplicity, cost-effectiveness, potential to produce raw material for HF production. iwaponline.com
Fluidized Bed Crystallization (FBC) Crystallization of fluoride ions in a fluidized bed reactor. eeer.orgeeer.orgHigh efficiency for removal and recovery. eeer.org
Membrane Technologies Use of reverse osmosis or electrodialysis to concentrate and separate fluoride. eeer.orgenviroconcept.com.auHigh removal efficiency, can handle various concentrations. eeer.orgenviroconcept.com.au
Conversion to Cryolite Chemical conversion of HF waste into high-purity cryolite. tsmc.comCreates a high-value product, promotes circular economy. tsmc.com
Direct Acid Recycling Systems that purify and reuse HF within the same industrial process. electropages.comgoogle.comReduces the need for new acid, minimizes waste generation. electropages.com

These recovery and recycling methods offer a more sustainable alternative to traditional disposal, helping to conserve resources and reduce the environmental impact of this compound use.

Analytical Methodologies for Hydrofluoric Acid and Fluoride Analysis

Detection and Quantification of Gaseous Hydrogen Fluoride (B91410) and Particulate Fluorides

Atmospheric monitoring of hydrogen fluoride and particulate fluorides is essential for assessing occupational and environmental exposure. The methods employed are designed to effectively separate and quantify the gaseous and solid phases of fluoride-containing compounds.

A common approach for the simultaneous collection of gaseous hydrogen fluoride and particulate fluorides involves a two-stage filter sampling method. nih.gov This technique utilizes a filter to capture particulate matter and a subsequent alkaline-treated filter or pad to trap gaseous HF. nih.govosha.gov For instance, a mixed-cellulose ester (MCE) membrane filter can be used for collecting particulate fluorides, followed by a sodium carbonate-treated backup pad for adsorbing hydrogen fluoride gas. osha.gov

Following sample collection, suppressed ion chromatography (IC) is a widely used analytical technique for the determination of fluoride concentration. cdc.govcdc.gov The collected samples are desorbed or extracted into a suitable eluent, and the resulting solution is injected into the ion chromatograph. cdc.gov The separation is typically achieved using an anion-exchange column, which separates the fluoride ions from other anions present in the sample matrix. cdc.gov A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity and specificity of the fluoride detection by a conductivity detector. cdc.gov

The advantages of using ion chromatography include its high specificity for fluoride ions and its ability to provide lower limits of detection for gaseous HF due to the possibility of higher sampling flow rates. cdc.govcdc.gov Different eluents can be employed to optimize the separation, with sodium tetraborate (B1243019) being identified as effective in resolving fluoride from common interferences in workplace samples. cdc.gov

A comparison of analytical results for particulate fluoride between ion chromatography and ion-selective electrode (ISE) methods has shown some discrepancies. In one study, the ISE method underestimated fluoride loading, while the IC method resulted in a slight overestimation. cdc.gov

Table 1: Comparison of IC and ISE Analysis for Particulate Fluoride cdc.gov

Analytical MethodFluoride Loading (µ g/sample )Finding
Ion-Selective Electrode (ISE)500Underestimated by 8.1%
Ion-Selective Electrode (ISE)200Underestimated by 15.6%
Ion Chromatography (IC)500Overestimated by 8.5%
Ion Chromatography (IC)200Overestimated by 15.5%

Analysis of Hydrofluoric Acid in Solutions

The analysis of this compound in liquid solutions presents its own set of challenges, particularly in complex matrices and at trace levels. Various titration and spectroscopic methods have been developed and refined for this purpose.

Coulometric titration is a highly accurate and sensitive method for determining trace amounts of this compound, especially in non-aqueous solutions where traditional acid-base titrations may not be suitable. mdpi.comnih.gov This technique is based on the quantitative reaction of the substance of interest with a titrant that is generated electrochemically at a constant current. mdpi.com The amount of substance is then determined from the quantity of electricity consumed, according to Faraday's law. researchgate.net

For the determination of trace HF in an ethanol (B145695) solution of lithium chloride, a coulometric titration method has been proposed. nih.govresearchgate.net In this method, a platinum plate serves as the working electrode, and a platinum wire is the auxiliary electrode. mdpi.comnih.gov A pH composite glass electrode is used as the indicating electrode to determine the endpoint of the titration, which was found to be at pH 5.50. mdpi.comresearchgate.net This method has demonstrated a high degree of accuracy and precision, with a relative standard deviation below 2.0% for HF content between 2 µg and 100 µg, and recovery rates of 99.0–102.0%. mdpi.comnih.govresearchgate.net

Table 2: Performance of Coulometric Titration for Trace HF in a Non-Aqueous Solution mdpi.comnih.govresearchgate.net

ParameterValue
HF Content Range2 µg to 100 µg
Relative Standard Deviation< 2.0%
Recovery Rate99.0–102.0%
Titration EndpointpH 5.50

Determining both the total and free fluorine concentration in solutions containing this compound is important, particularly in industrial applications like steel pickling. google.com One method involves a combination of titrations. The total fluorine concentration can be determined by diluting the sample with pure water and then performing a titration with lanthanum nitrate (B79036). google.com

To determine the total acid concentration, an iron reduction-neutralization titration method can be employed. This involves adding a reducing agent, such as sodium isoascorbate, to the diluted sample to convert Fe3+ to Fe2+, followed by a neutralization titration. google.com The concentration of free fluorine can then be calculated based on the analytical values of total fluorine, total acid, and the concentration of any coexistent metallic ions, along with the equilibrium constants of this compound and the relevant metal fluoride complexes. google.com

Spectroscopic techniques, including Raman, Near-Infrared (NIR), and Infrared (IR) spectroscopy, offer non-destructive and often rapid methods for the analysis of this compound.

Raman Spectroscopy has been successfully used for the quantitative analysis of mixed hydrofluoric and nitric acids. nih.gov The Raman spectrum of such a mixture exhibits strong bands corresponding to the vibrational modes of each acid, allowing for their simultaneous quantification. nih.gov By employing Fourier Transform Raman spectroscopy and calibrating the spectral data with partial least squares regression, accurate concentrations of HF and HNO₃ can be obtained. nih.gov This method has been applied to mixtures with HF concentrations ranging from 0.5-3 wt% and HNO₃ from 2-12 wt%. nih.gov Raman spectroscopy has also been utilized to determine the degree of dissociation of nitric acid in ternary mixtures with HF and H₂SiF₆ by analyzing the peak area ratios of nitrate and undissociated HNO₃. researchgate.net

Infrared (IR) Spectroscopy is another valuable tool for studying this compound. Fourier Transform Infrared (FT-IR) spectroscopy can be used to analyze the chemical composition of organic matter after treatment with this compound to remove the mineral fraction. scielo.br In the gas phase, IR spectroscopy has been used to measure the equilibrium constant for the formation of the H₂O-HF complex by monitoring the changes in the absorption features of water vapor and hydrogen fluoride. pnnl.gov The HF stretching mode in this complex is observed at approximately 3608 cm⁻¹, showing a significant red shift from the HF monomer fundamental mode. pnnl.gov

Potentiometry, particularly using a fluoride ion-selective electrode (F-ISE), is a cornerstone of fluoride analysis. cdc.govvscht.cz The F-ISE contains a lanthanum trifluoride membrane that is selective for fluoride ions. unit.no The potential of the electrode is proportional to the logarithm of the fluoride ion activity in the sample solution. vscht.cz

Potentiometric Titration involves titrating the sample with a reagent that reacts with fluoride ions, such as lanthanum nitrate, and monitoring the change in potential with the F-ISE to determine the endpoint. nih.gov This method can be adapted to determine the total fluoride content in acidic etch solutions containing HF and H₂SiF₆. nih.gov By adjusting the sample pH to 8, the SiF₆²⁻ anion is cleaved, liberating all fluoride ions for detection by the F-ISE. nih.gov

Direct Potentiometry with an F-ISE is a simple and rapid method for fluoride determination. cdc.gov To minimize interferences, especially from hydroxyl ions, the pH of the solution is typically adjusted to around 5. cdc.govunit.no This method is recommended by NIOSH for determining fluoride in urine. cdc.gov For solid samples, preparation steps like ashing or fusion with sodium hydroxide (B78521) may be necessary to liberate the fluoride into a soluble form. osha.govcdc.gov

Monitoring of Industrial this compound Baths

Monitoring the composition of industrial this compound baths is critical, particularly in applications such as the pickling of titanium and stainless steel alloys for the aeronautic industry. scirp.org These processes cause the release of various metallic cations into the acid bath. scirp.org These metallic ions react with this compound to form metal-fluoride complexes, which in turn releases free hydrogen ions (H+). scirp.orgscirp.org This reaction alters the total acidity of the bath, complicating traditional analytical methods like simple acid-base titrations and often leading to erroneous and unreliable results. scirp.org Therefore, a more sophisticated analytical approach is necessary to accurately determine the concentrations of the acids and dissolved metals to maintain process efficiency and quality. scirp.org

Coupling Acid/Base Titration with ICP Analysis

A robust method for accurately monitoring industrial this compound baths involves coupling acid/base titration with Inductively Coupled Plasma (ICP) analysis. scirp.org This combined approach allows for the reliable determination of acid and metallic cation concentrations, overcoming the interferences that plague simpler methods. scirp.org

Acid-base titration, often using a titrating basis like potassium hydroxide (KOH), is first employed to measure the total acidity of the bath. scirp.org However, as metallic ions accumulate in the bath from the pickling of alloys, they react with fluoride ions, leading to the formation of complexes and the release of additional protons. scirp.org This interference means a simple titration curve does not accurately reflect the concentration of the initial acids alone. scirp.org

To correct for this, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is used to precisely identify and quantify the metallic cations present in the bath. researchgate.net By determining the concentrations of specific metals released from the alloys (such as those shown in the table below), analysts can calculate the number of protons released due to the complexation reactions between the metal ions and fluoride. scirp.orgscirp.org

This information is then used to establish correlations that correct the data obtained from the acid/base titration. scirp.org By combining the titration results (which provide total acidity) with the specific metallic ion content from ICP, the method enables the accurate monitoring of both the this compound and any other acids (like nitric acid) in the pickling bath. scirp.org This ensures reliable control over the industrial process. scirp.org

Table 1: Example Composition of Alloys Contributing Metallic Cations to Industrial Acid Baths

This table shows the elemental composition of various titanium and stainless steel alloys commonly used in industries where this compound baths are employed for pickling. The dissolution of these alloys introduces the listed metallic species into the acid solution. researchgate.net

Alloy AbbreviationMetallic Specie (Mass Percent)
Ti
TA ~99
TB ~89
TC ~79
TD ~85
IA
IB

Theoretical and Computational Studies of Hydrofluoric Acid

Quantum Chemical Studies and Molecular Dynamics Simulations

Quantum chemical methods and molecular dynamics (MD) simulations have been instrumental in elucidating the behavior of hydrofluoric acid in various environments. These computational approaches allow for a detailed examination of molecular interactions, reaction pathways, and dynamic processes that govern the properties of HF.

Ab Initio Molecular Dynamics of Dilute this compound Solutions

Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles quantum mechanics, have been employed to study the solvation and dynamics of this compound in dilute aqueous solutions. These simulations provide a detailed picture of the interactions between HF and water molecules.

In dilute aqueous solutions of deuterated this compound (DF), AIMD studies have revealed that the DF molecule forms a strongly bound complex that dynamically fluctuates between two structures: F—D⋅⋅⋅D₂O and F⁻⋅⋅⋅D₃O⁺. ucd.ielibretexts.org This indicates a rapid proton transfer process occurring within the solvation shell. The coordination number of the molecular DF has been found to be as low as 2. libretexts.org Vibrational frequencies calculated from these simulations for the complex show good correlation with experimental infrared spectroscopy data. ucd.ie

Further AIMD investigations of mixtures of HF and hydrochloric acid (HCl) in water have shown that the dissociation probability of HF is around 30%, whereas HCl is over 90% dissociated. nih.gov The solvation of the HF molecule is observed to be significantly better than that of HCl. nih.gov The solvation environment of the fluoride (B91410) ion (F⁻) and the fluorine atom in HF does not show a strong dependence on the acid concentration. nih.gov

Table 1: Key Findings from Ab Initio Molecular Dynamics Simulations of Dilute HF Solutions

PropertyObservation
Solvation Structure Formation of a strongly bound complex, fluctuating between F—D⋅⋅⋅D₂O and F⁻⋅⋅⋅D₃O⁺ structures. ucd.ielibretexts.org
Coordination Number As low as 2 for molecular DF. libretexts.org
Dissociation Approximately 30% dissociation in mixed HF/HCl aqueous solutions. nih.gov
Vibrational Frequencies Calculated frequencies for the solvated complex correlate well with experimental IR spectra. ucd.ie

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has been widely used to investigate the reaction mechanisms involving this compound. DFT calculations provide valuable information on the energetics and pathways of these reactions.

One area of focus has been the etching of silicon-based materials by HF. DFT studies on the platinum-assisted etching of silicon carbide (SiC) have shown that the reaction is initiated by the dissociative adsorption of HF on the Si atoms at step edges, leading to the formation of a five-fold coordinated silicon intermediate. study.com The subsequent breaking of the Si-C back-bond is facilitated by a hydrogen transfer process. The activation barrier for this process is significantly reduced by the formation of chemical bonds between platinum and oxygen, which explains the catalytic enhancement of the etching reaction. study.com

DFT has also been employed to study the fluorination of silicon and silicon dioxide surfaces by various fluorine-containing molecules. nih.govproprep.com For the OH-terminated SiO₂ surface, HF exhibits the lowest activation energy for chemisorption (0.18 eV) compared to other molecules like CF₄, NF₃, and ClF₃. nih.govproprep.com This is attributed to the polar nature of the HF molecule and its interaction with the polarized Si-OH surface groups. nih.gov

Furthermore, DFT calculations have been used to study the dissociation of HF in a water cluster, specifically HF(H₂O)₇. ias.ac.in These studies have computed the rate constant and pKa value for the dissociation process, revealing that HF acts as a stronger acid at lower temperatures within the cluster. ias.ac.in The results from DFT are qualitatively consistent with those from Monte Carlo simulations. ias.ac.in

Table 2: Activation Energies for the Fluorination of SiO₂ and Si Surfaces from DFT Calculations

MoleculeActivation Energy on SiO₂ (eV)Activation Energy on Si (eV)
HF 0.18 nih.govproprep.com-
CF₄ 6.32 nih.govproprep.com-
NF₃ 2.02 nih.gov0.04 proprep.com
ClF₃ 1.18 nih.gov0.02 proprep.com
CHF₃ -2.33 proprep.com

Multistate Empirical Valence Bond (MS-EVB) Simulations

The Multistate Empirical Valence Bond (MS-EVB) method is a computational approach that combines molecular mechanics with quantum mechanical principles to simulate chemical reactions in condensed phases. It has been successfully applied to study the behavior of this compound in aqueous solutions.

MS-EVB simulations of a dilute this compound solution at ambient temperature have been performed to investigate the hydration structure associated with its weak acidity. acs.org The developed MS-EVB model showed reasonable agreement with experimental data and previous ab initio molecular dynamics simulations regarding the free energy and structural properties. acs.org These simulations have indicated that significant rearrangements of the hydrogen-bond topology around the fluorine atom are necessary for the dissociation of HF to occur. acs.org Specifically, large angular rearrangements of the hydrogen-bond network are more critical for proton transfer than translational rearrangements. acs.org The MS-EVB model has also been used to improve the description of proton mobility in aqueous environments. nih.gov

Modeling of this compound Dissociation and Ionization

The dissociation and ionization of this compound in aqueous solutions are complex processes that have been extensively studied using theoretical and computational models. These models aim to provide a quantitative understanding of the equilibrium and kinetics of these processes.

Equilibrium and Rate Constants Determination

Computational methods have been employed to determine the equilibrium and rate constants for the dissociation of this compound. Restrained hybrid Monte Carlo simulations have been used to compute the equilibrium constant for the dissociation of HF in an HF(H₂O)₇ cluster. acs.orgresearchgate.net These simulations have found that HF is a stronger acid within the cluster compared to the bulk solution, and its acidity increases at lower temperatures. acs.orgresearchgate.netbrainly.com This temperature dependence is attributed to vibrational entropic effects. acs.orgresearchgate.net

The rate constant for the dissociation of HF in the HF(H₂O)₇ cluster has also been computed. acs.orgresearchgate.net At very low temperatures (≤75 K), the rate constant shows a strong dependence on temperature, while it becomes nearly constant at higher temperatures. acs.orgresearchgate.netbrainly.com The dissociation of HF in the cluster is found to be about an order of magnitude faster than in the bulk, which is due to a lower free energy barrier for dissociation in the cluster environment. acs.orgresearchgate.net The acid dissociation constant (Ka) for this compound is a measure of its strength in solution. libretexts.org For the dissociation equilibrium HF ⇌ H⁺ + F⁻, the Ka is given by the expression Ka = [H⁺][F⁻] / [HF]. researchgate.net

Table 3: Calculated pKa Values for HF in Different Environments

EnvironmentMethodCalculated pKa
HF(H₂O)₇ cluster (75 K - 300 K) Monte Carlo Simulation-5.2 to 0.28 ias.ac.in
HF(H₂O)₇ cluster (75 K - 300 K) DFT-10.8 to -1.4 ias.ac.in
Bulk Water (250 K - 300 K) Experimental2.9 - 3.5 ias.ac.in

Free Energy Surface Calculations

Free energy surface calculations are crucial for understanding the thermodynamics and kinetics of chemical reactions, including the dissociation of this compound. The free energy surface provides a map of the energy landscape of the reaction as a function of one or more reaction coordinates.

The free energy surface for the dissociation of HF in a dilute aqueous solution has been calculated using the free-energy perturbation method with an intermediate Empirical Valence Bond (EVB) Hamiltonian. These calculations provide insights into the free energy changes that occur as the HF bond stretches and breaks, leading to the formation of the fluoride and hydronium ions. The calculated reaction free energy for the dissociation process in one study was 4.09 kcal/mol, which is in reasonable agreement with the experimental value of 4.32 kcal/mol estimated from the pKa. acs.org The free energy barrier for dissociation in an HF(H₂O)₇ cluster is lower than in the bulk, which explains the faster dissociation rate in the cluster. acs.orgresearchgate.net

Computational chemistry provides powerful tools to investigate the interactions of this compound (HF) with various materials at a molecular level. These theoretical approaches offer insights into reaction mechanisms, kinetics, and energetics that are often difficult to obtain through experimental methods alone. By simulating these complex systems, researchers can predict material responses, optimize industrial processes, and enhance safety protocols.

Simulations of Etching Reactions at Atomic Level

The etching of materials by this compound is a critical process in industries such as semiconductor manufacturing and optics fabrication. Computational simulations at the atomic level have become indispensable for understanding the intricate mechanisms governing these reactions. Methodologies like Molecular Dynamics (MD), Density Functional Theory (DFT), and Finite Difference Time Domain (FDTD) are employed to model these processes with high fidelity.

Molecular dynamics simulations, for instance, have been instrumental in studying the etching process, though their accuracy is highly dependent on the reliability of the force fields used. To overcome this limitation, recent studies have developed neural network potentials (NNP) trained against DFT results to simulate the HF etching of materials like amorphous silicon nitride (Si3N4). These advanced simulations allow for detailed observation of key processes, including preferential sputtering, surface modification, etching yield, and the distribution of etching products quora.com.

First-principles reaction path simulations, often utilizing DFT, provide a quantum mechanical view of the etching process. Such studies have been used to investigate the initial stages of catalyst-referred etching (CARE) of silicon carbide (SiC) surfaces with this compound. By calculating the reaction barrier height for the dissociative adsorption of HF on the SiC surface, researchers can clarify the electronic-scale mechanisms that enhance the etching process study.com. For example, the reaction barrier height for the adsorption of the first HF molecule on a SiC surface has been evaluated to be 1.2 eV study.com.

Other computational techniques, such as the Finite Difference Time Domain (FDTD) method, are used to model the morphological evolution of surfaces during etching. FDTD simulations have been successfully applied to study the effect of HF-based etching on surface fractures in fused silica (B1680970) optics nih.govwebqc.org. These models can predict how surface features like pits, cracks, and scratches evolve, demonstrating that the etching process tends to smooth these imperfections nih.govwebqc.org. Additionally, time-dependent, moving-boundary simulations have been developed to model the lateral etching of thin silicon dioxide films, a process of great interest in the manufacturing of 3-D NAND memory devices patsnap.com.

Interactive Table: Computational Methods in HF Etching Simulations

Computational Method Material Studied Key Findings/Applications Source
Molecular Dynamics (MD) with Neural Network Potential (NNP) Amorphous Silicon Nitride (a-Si3N4) Detailed analysis of preferential sputtering, surface modification, and etching yield. quora.com
Density Functional Theory (DFT) Silicon Carbide (SiC) Calculation of reaction barrier heights (e.g., 1.2 eV for first HF adsorption) for initial etching processes. study.com
Finite Difference Time Domain (FDTD) Fused Silica (SiO2) Predicts morphological evolution of surface fractures, showing a smoothing effect. nih.govwebqc.org
COMSOL Multiphysics Modeling Silicon Dioxide (SiO2) Time-dependent simulation of lateral etching in constrained nanoscale films for semiconductor applications. patsnap.com

Theoretical Studies of Reactions with Metal Hydroxides

The neutralization of this compound with metal hydroxides is a fundamental chemical reaction critical for waste treatment and industrial safety. This reaction involves the proton (H+) from the acid reacting with the hydroxide (B78521) ion (OH-) from the base to form water and a metal fluoride salt. Common hydroxides used for neutralization include sodium hydroxide, potassium hydroxide, and calcium hydroxide patsnap.com. The general form of this acid-base reaction is:

HF + MOH → MF + H₂O (where M represents a metal cation like Na+ or K+)

For a divalent metal hydroxide like calcium hydroxide, the stoichiometry is:

2HF + Ca(OH)₂ → CaF₂ + 2H₂O

While the stoichiometry and practical applications of these neutralization reactions are well-documented, specific theoretical and computational studies detailing the reaction mechanisms, transition states, and quantum mechanical properties at an ab initio or DFT level were not prominently available in the reviewed literature. Such studies would provide deeper insight into the kinetics and thermodynamics of the neutralization process at the atomic scale.

Occupational Safety, Health, and Regulatory Aspects in Research Settings

Occupational Exposure Limits and Monitoring for Hydrogen Fluoride (B91410)

Various regulatory and advisory bodies have established occupational exposure limits (OELs) for hydrogen fluoride to protect laboratory personnel from its harmful effects. These limits are typically expressed as a time-weighted average (TWA) over an eight-hour workday, a short-term exposure limit (STEL) for a 15-minute period, or a ceiling limit that should not be exceeded at any time. Inhalation of hydrogen fluoride vapors can cause severe respiratory irritation, pulmonary edema, and systemic toxicity. harvard.edumst.eduwisc.edu

Key Occupational Exposure Limits for Hydrogen Fluoride:

Organization Limit Type Value
OSHA (Occupational Safety and Health Administration) Permissible Exposure Limit (PEL) - TWA3 ppm
NIOSH (National Institute for Occupational Safety and Health) Recommended Exposure Limit (REL) - TWA3 ppm (2.5 mg/m³)
NIOSH Recommended Exposure Limit (REL) - Ceiling6 ppm (5 mg/m³)
ACGIH (American Conference of Governmental Industrial Hygienists) Threshold Limit Value (TLV) - TWA0.5 ppm (as F)
ACGIH Threshold Limit Value (TLV) - Ceiling2 ppm (as F)

This table is based on data from various sources and is subject to change. Always consult the latest guidelines from each organization.

Continuous or periodic monitoring of airborne hydrogen fluoride concentrations may be necessary in laboratories where it is frequently used or where there is a potential for significant release. Monitoring can be conducted using direct-reading instruments, sorbent tubes followed by laboratory analysis, or passive dosimeters.

Risk Assessment and Hazard Management in Laboratories

A thorough risk assessment is a prerequisite for any work involving hydrofluoric acid. wisc.educhemical.org.uk This assessment should identify potential hazards, evaluate the risks of exposure, and establish control measures to minimize these risks. Key components of a risk assessment include:

Hazard Identification: Recognizing the corrosive and toxic properties of HF, including its ability to cause delayed and severe burns. mst.eduyale.edu

Exposure Assessment: Determining the potential routes of exposure (dermal, inhalation, ingestion, ocular) and the potential magnitude and duration of exposure for each experimental procedure.

Control Measures: Implementing a hierarchy of controls, including elimination or substitution (using a less hazardous chemical if possible), engineering controls (fume hoods, ventilation), administrative controls (standard operating procedures, training), and personal protective equipment (PPE). ucr.edu

Emergency Planning: Developing detailed emergency procedures for spills, exposures, and other incidents. yale.edu

All work with HF must be conducted in a designated area, such as a chemical fume hood, to control vapor exposure. yale.eduillinois.edu Standard Operating Procedures (SOPs) must be written and readily available to all personnel working with the chemical. ucr.eduuab.edu These SOPs should detail the specific procedures for safe handling, storage, and waste disposal. It is also crucial that personnel never work alone when handling HF. mst.eduuab.edu

Emergency Procedures and First Aid Protocols for Exposure

Immediate and appropriate first aid is critical in mitigating the severe effects of this compound exposure. caltech.educonncoll.edu Symptoms of HF exposure can be delayed, so any suspected contact requires immediate medical attention. harvard.educaltech.edu

Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. yale.educonncoll.edu While flushing, remove all contaminated clothing and jewelry. harvard.eduyale.edu After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin. harvard.eduyale.edurch.org.au If calcium gluconate gel is unavailable, continue flushing with water. yale.edu In some cases, iced soaks with 0.13% benzalkonium chloride solution may be used. cdc.govairproducts.com

Eye Exposure: Immediately flush the eyes with large amounts of gently flowing water for at least 15 minutes, holding the eyelids open. yale.educonncoll.edu Do not apply calcium gluconate gel to the eyes. cdc.gov A sterile 1% calcium gluconate solution may be used for irrigation by trained medical personnel. cdc.govanu.edu.au Seek immediate medical attention from an ophthalmologist. cdc.gov

Inhalation: Move the victim to fresh air immediately. harvard.eduyale.edu Keep the victim warm and quiet. harvard.eduyale.edu Administer 100% oxygen if available and administered by a trained individual. harvard.edu A nebulized 2.5% calcium gluconate solution may be administered. harvard.educdc.gov Inhalation of HF can cause delayed pulmonary edema, so medical evaluation is essential even if symptoms are not immediately apparent. harvard.eduyale.edu

Ingestion: Do not induce vomiting. harvard.edu Have the victim drink large amounts of water to dilute the acid. harvard.edu Seek immediate medical assistance. harvard.edu

All laboratories where HF is used must have a well-stocked first aid kit that includes multiple tubes of 2.5% calcium gluconate gel. illinois.eduuab.edu Emergency contact numbers and information for medical personnel, including a copy of the Safety Data Sheet (SDS) for this compound, should be readily accessible. uab.edu

Regulatory Frameworks and Compliance in Chemical Research

Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS)

The Material Safety Data Sheet (MSDS), and its successor under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the Safety Data Sheet (SDS), are cornerstone documents for the safe handling of chemicals in a research environment. supplysa.compitt.edu For a substance as hazardous as this compound, the SDS is an indispensable resource that provides comprehensive information on its properties, hazards, and safety precautions. pitt.eduyouthfilter.com Researchers are required to read and understand the SDS for this compound before beginning any work with the substance. sfsu.edupitt.edu

An SDS for this compound is typically structured into 16 standardized sections, each providing specific and critical information:

Section 1: Identification: This section identifies the chemical as this compound and lists its common synonyms (e.g., fluohydric acid). pitt.eduseastarchemicals.com It also includes the manufacturer or supplier's contact information and emergency phone numbers. pitt.eduseastarchemicals.com

Section 2: Hazard(s) Identification: This crucial section details the hazards associated with HF. itwreagents.comseastarchemicals.com It includes the GHS classification (e.g., Acute Toxicity - Fatal if swallowed, in contact with skin, or if inhaled; Skin Corrosion - Category 1A), signal word ("Danger"), hazard statements (e.g., "Causes severe skin burns and eye damage"), and pictograms (e.g., skull and crossbones, corrosion). itwreagents.comseastarchemicals.com

Section 3: Composition/Information on Ingredients: This section specifies the chemical's ingredients, including the concentration of this compound in the solution (e.g., 48-51%). uvm.educhemsupply.com.au

Section 4: First-Aid Measures: This provides essential, detailed instructions for immediate action in case of exposure, covering inhalation, skin contact, eye contact, and ingestion. uvm.edusigmaaldrich.com For HF, this section will emphasize immediate and thorough washing with water and the application of calcium gluconate gel. sigmaaldrich.com

Section 5: Fire-Fighting Measures: Information on suitable extinguishing media and specific hazards arising from the chemical, such as the potential for HF to react with metals to produce flammable hydrogen gas, is found here. pitt.eduvaludor.com

Section 6: Accidental Release Measures: This section outlines procedures for cleaning up spills, including necessary personal protective equipment and containment methods. valudor.com

Section 7: Handling and Storage: This provides guidance on safe handling practices and appropriate storage conditions. pitt.eduseastarchemicals.com For HF, this includes the necessity of working in a well-ventilated fume hood and storing the acid in compatible containers made of polyethylene (B3416737) or fluorocarbon plastic, away from incompatible materials like glass or metals. pitt.educhemsupply.com.au

Section 8: Exposure Controls/Personal Protection: This section specifies permissible exposure limits (PELs) and threshold limit values (TLVs) and recommends specific personal protective equipment (PPE), such as the types of gloves, eye protection, and clothing required. uvm.educhemsupply.com.au

Section 9: Physical and Chemical Properties: This lists the physical and chemical characteristics of this compound, such as its appearance (colorless liquid), odor (acrid, pungent), pH, boiling point, and solubility. uvm.eduvaludor.com

Section 10: Stability and Reactivity: Details on the chemical stability and reactivity of HF are provided, including conditions to avoid and incompatible materials. chemsupply.com.au

Section 11: Toxicological Information: This section describes the routes of exposure and the symptoms of acute and chronic toxicity, emphasizing HF's ability to cause deep, penetrating burns and systemic toxicity. uvm.eduwisc.edu

Section 12: Ecological Information: Information on the environmental impact of the chemical is included here. srf.com

Section 13: Disposal Considerations: This provides guidance on the proper disposal of this compound waste, which must be handled as hazardous waste. sigmaaldrich.com

Section 14: Transport Information: This section contains information for shipping and transporting the chemical, including its UN number and proper shipping name. youthfilter.comfujifilm.com

Section 15: Regulatory Information: This lists relevant safety, health, and environmental regulations. youthfilter.com

Section 16: Other Information: This section includes the date of preparation or last revision of the SDS. fujifilm.com

Consulting the SDS is a fundamental step in the risk assessment process and is mandatory for compliance with occupational health and safety regulations. supplysa.com

Q & A

Q. Table 1: Critical Safety Measures for HF Handling

MeasureImplementation ExampleEvidence Source
PPENeoprene gloves, face shields
Emergency AntidoteCalcium gluconate gel onsite
VentilationFume hood with airflow ≥100 ft/min
TrainingAnnual HF safety certification

Basic: What are the recommended HF concentrations and etching times for bonding orthodontic brackets to ceramic surfaces?

Methodological Answer:
Studies comparing 5% vs. 10% HF on lithium disilicate ceramics show:

  • 5% HF : No significant difference in shear bond strength (SBS) between 30s and 60s etching (p > 0.05).
  • 10% HF : 60s etching yields significantly higher SBS (p < 0.05) compared to 30s. Adhesive Remnant Index (ARI) scores indicate cohesive failure dominates with 10% HF .

Q. Table 2: Etching Parameters and Bond Strength

HF ConcentrationEtching Time (s)Mean SBS (MPa)Statistical Significance
5%3018.2NSD* between 30s/60s
5%6019.1
10%3020.5NSD vs. 5% at 30s
10%6026.8p < 0.05 vs. 30s
NSD = No significant difference

Advanced: How can researchers optimize HF etching protocols when variables (concentration, time, surface roughness) interact?

Methodological Answer:

  • Factorial Experimental Design : Use a 3×3 matrix (e.g., 5%, 7%, 10% HF × 30s, 60s, 90s) to analyze interactions via ANOVA. Surface roughness (measured by profilometry) should be a covariate .
  • Surface Characterization : Post-etching, analyze surfaces with SEM () to correlate microstructural changes with bond strength.
  • Response Surface Methodology (RSM) : Model optimal conditions (e.g., 9.5% HF for 55s) for maximal SBS while minimizing ceramic degradation .

Advanced: How to resolve contradictions in HF toxicity data between in vitro and in vivo studies?

Methodological Answer:

  • Model Selection : In vitro studies often underestimate systemic toxicity due to lack of metabolic pathways (e.g., fluoride ion binding in blood). Use rodent models for dermal exposure studies to replicate human toxicity .
  • Biomarkers : Measure serum calcium and fluoride levels post-exposure. Hypocalcemia and hyperkalemia are critical markers of HF systemic toxicity .
  • Dose-Response Reconciliation : Adjust in vitro concentrations to account for dermal absorption rates (e.g., 6–8% HF in consumer products caused fatal hypocalcemia in humans despite low concentrations) .

Advanced: Which analytical techniques reliably quantify fluoride ions in biological samples post-HF exposure?

Methodological Answer:

  • Ion-Selective Electrode (ISE) : Detects fluoride in urine/serum with a detection limit of 0.1 ppm. Calibrate with TISAB buffer to mitigate interference .
  • Fluorometric Assays : Use SPADNS reagent for colorimetric analysis in water samples (LOD = 0.01 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For tissue samples, derivatize fluoride with trimethylsilyl compounds to enhance volatility .

Q. Table 3: Analytical Methods for Fluoride Detection

MethodSample TypeDetection LimitKey Advantage
ISESerum, Urine0.1 ppmRapid, field-deployable
FluorometricWater0.01 ppmHigh sensitivity
GC-MSTissue0.05 ppmSpecificity for tissues

Advanced: How to conduct a Safer Technology and Alternatives Analysis (STAA) for replacing HF in lab processes?

Methodological Answer:

  • Step 1 : Identify HF-dependent steps (e.g., silicon wafer cleaning) and evaluate alternatives like ammonium fluoride (NH4F) or plasma etching .
  • Step 2 : Assess toxicity (LC50, LD50), efficacy (etch rate), and cost. NH4F has lower acute toxicity but may require longer processing times .
  • Step 3 : Pilot alternatives using Failure Mode and Effects Analysis (FMEA) to rank risks (e.g., NH4F’s corrosivity vs. HF’s systemic toxicity) .

Advanced: What statistical approaches are optimal for analyzing HF experimental data with small sample sizes?

Methodological Answer:

  • Non-Parametric Tests : Use Mann-Whitney U for non-normal SBS data (common in small n studies) .
  • Bootstrapping : Resample datasets (e.g., 1000 iterations) to estimate confidence intervals for mean bond strength .
  • Bayesian Hierarchical Models : Account for batch effects (e.g., ceramic lot variability) to improve generalizability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.